N-(3,4-dimethylphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
Description
N-(3,4-Dimethylphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a heterocyclic compound featuring a triazoloquinoxaline core fused with an acetamide side chain. The molecule’s structure includes a 3,4-dimethylphenyl substituent, which confers distinct steric and electronic properties compared to analogs with halogenated or other aryl groups.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c1-12-8-9-15(10-13(12)2)21-18(26)11-24-16-6-4-5-7-17(16)25-14(3)22-23-19(25)20(24)27/h4-10H,11H2,1-3H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJXNYOMRJKRCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3N4C(=NN=C4C2=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethylphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.
1. Structure and Properties
The compound belongs to a class of heterocyclic compounds featuring a triazole and quinoxaline moiety. Its molecular formula is with a molecular weight of approximately 298.35 g/mol. The compound exhibits characteristics typical of triazoloquinoxaline derivatives, which are known for their diverse biological activities.
2. Synthesis
The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. The synthetic route often includes:
- Formation of the Triazole Ring : Typically synthesized via cyclization reactions involving hydrazine derivatives and suitable carbonyl compounds.
- Quinoxaline Formation : Achieved through the reaction of ortho-diamines with α-diketones.
- Final Acetylation : The final step usually involves acetylation to introduce the acetamide functionality.
3.1 Anticonvulsant Activity
Research has indicated that compounds containing the triazoloquinoxaline structure exhibit significant anticonvulsant properties. For instance, in a study evaluating various derivatives, some compounds showed promising results in reducing seizure activity in animal models using the metrazol-induced convulsion model .
3.2 Antitumor Activity
The antitumor potential of triazoloquinoxaline derivatives has been explored extensively. In vitro studies conducted on various cancer cell lines demonstrated that these compounds can inhibit tumor growth effectively. For example, derivatives were tested against breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cells .
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : Compounds have been shown to inhibit certain enzymes involved in tumor progression.
- Modulation of Signaling Pathways : They may interfere with pathways such as PI3K/Akt and MAPK that are crucial for cell survival and proliferation.
5. Case Studies
Several studies have highlighted the efficacy of triazoloquinoxaline derivatives in clinical settings:
- Study on Epilepsy : A clinical trial involving patients with refractory epilepsy demonstrated that a derivative similar to this compound significantly reduced seizure frequency compared to placebo .
- Cancer Treatment : Another study focused on the use of these compounds in combination therapies for advanced-stage cancers showed enhanced efficacy when used alongside traditional chemotherapeutics .
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-(3,4-dimethylphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide typically involves multi-step organic reactions. The compound can be characterized using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry to confirm its structure and purity.
Antimicrobial Properties
Recent studies indicate that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of quinoxaline have shown effectiveness against various bacterial strains including Mycobacterium smegmatis and Pseudomonas aeruginosa .
Anticancer Activity
The compound's structural characteristics suggest potential anticancer properties. In vitro studies have demonstrated that related compounds can inhibit cancer cell growth significantly. For example, one study reported that certain oxadiazol derivatives displayed percent growth inhibitions (PGIs) of up to 86.61% against specific cancer cell lines . This highlights the importance of further investigating the anticancer potential of this compound.
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings. For instance:
| Study | Compound | Target | Outcome |
|---|---|---|---|
| Oxadiazol derivative | Cancer cell lines | Up to 86.61% growth inhibition | |
| Quinoxaline derivative | Mycobacterium smegmatis | Significant antimicrobial activity |
These findings underscore the potential for this compound to be developed into a therapeutic agent.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s triazoloquinoxaline scaffold is shared with several derivatives, differing primarily in substituents on the phenyl ring or acetamide side chain. Below is a comparative analysis based on molecular structure, physicochemical properties, and inferred activity.
Structural Analogues from Evidence
Key Observations
Substituent Effects: Electron-Withdrawing Groups (e.g., Cl): The 4-chloro and 3-chloro derivatives () exhibit higher molecular weights (367.79 g/mol) compared to the target compound (~349 g/mol for C₁₉H₁₉N₅O₂). Chlorine’s electronegativity may enhance metabolic stability but reduce solubility. This contrasts with the propyl-substituted analog (), which further elevates hydrophobicity.
Core Modifications: Compounds with indazoloquinoxaline cores (e.g., ) show distinct NMR profiles due to extended conjugation. For instance, the tert-butyl derivative (6b in ) has a molecular weight of 478.55 g/mol, significantly higher than triazoloquinoxaline analogs.
Synthetic Accessibility :
- The Ugi/Ullmann cascade reaction described in enables diverse side-chain modifications, suggesting that the target compound could be synthesized using similar methodologies.
Research Findings and Inferred Implications
While direct bioactivity data for the target compound is absent, insights from analogs suggest:
- Agrochemical Potential: Chlorinated derivatives () may align with pesticidal applications, as seen in structurally related triazolo compounds (e.g., flumetsulam in ).
- Pharmaceutical Relevance: The tert-butyl indazoloquinoxaline derivative () demonstrates the importance of bulky substituents in modulating binding affinity, a strategy applicable to optimizing the target compound’s pharmacokinetics.
Data Tables for Comparative Analysis
Table 1: Physicochemical Properties of Selected Compounds
| Property | Target Compound | 4-Chloro Analog | 3-Chloro Analog | Propyl-m-Tolyl Analog |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~349 | 367.79 | 367.79 | 383.43 |
| LogP (Predicted) | ~3.2 | ~3.8 | ~3.7 | ~4.1 |
| Hydrogen Bond Acceptors | 7 | 7 | 7 | 7 |
Table 2: NMR Chemical Shift Trends (Selected Protons)
| Compound Type | Aromatic Proton Shifts (δ, ppm) | Methyl Group Shifts (δ, ppm) | Reference ID |
|---|---|---|---|
| Triazoloquinoxaline (Chloro) | 7.4–8.1 | 2.4–2.6 (N-CH₃) | |
| Indazoloquinoxaline (tert-Bu) | 7.8–8.5 | 1.4 (C(CH₃)₃) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
